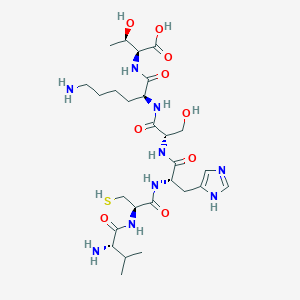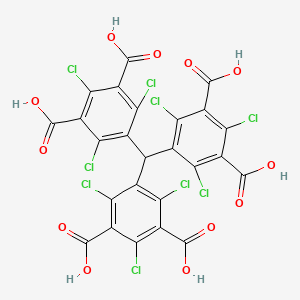
2-Fluoro-4'-isothiocyanato-4-pentyl-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-4’-isothiocyanato-4-pentyl-1,1’-biphenyl is a chemical compound with the molecular formula C24H22FNS It is a biphenyl derivative characterized by the presence of a fluorine atom and an isothiocyanato group attached to the biphenyl structure, along with a pentyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4’-isothiocyanato-4-pentyl-1,1’-biphenyl typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between aryl halides and boronic acids. The process involves the following steps:
Preparation of the Aryl Halide: The starting material, an aryl halide, is prepared by introducing a halogen atom (such as fluorine) into the biphenyl structure.
Coupling Reaction: The aryl halide is then reacted with a boronic acid derivative in the presence of a palladium catalyst and a base. The reaction is carried out under mild conditions, typically at room temperature or slightly elevated temperatures.
Introduction of the Isothiocyanato Group:
Industrial Production Methods
Industrial production of 2-Fluoro-4’-isothiocyanato-4-pentyl-1,1’-biphenyl follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Key factors include the choice of solvents, reaction temperature, and purification methods.
Analyse Chemischer Reaktionen
Types of Reactions
2-Fluoro-4’-isothiocyanato-4-pentyl-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom and isothiocyanato group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The biphenyl structure allows for further coupling reactions, enabling the synthesis of more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation can produce a corresponding sulfoxide or sulfone.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-4’-isothiocyanato-4-pentyl-1,1’-biphenyl has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: Used in the production of advanced materials, including liquid crystals and organic light-emitting diodes (OLEDs).
Wirkmechanismus
The mechanism of action of 2-Fluoro-4’-isothiocyanato-4-pentyl-1,1’-biphenyl involves its interaction with specific molecular targets. The isothiocyanato group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can affect various cellular pathways and processes, making the compound useful for studying molecular mechanisms in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Fluoro-4’-isothiocyanato-4-methyl-1,1’-biphenyl: Similar structure but with a methyl group instead of a pentyl chain.
2-Fluoro-4’-isothiocyanato-4-ethyl-1,1’-biphenyl: Similar structure but with an ethyl group instead of a pentyl chain.
2-Fluoro-4’-isothiocyanato-4-propyl-1,1’-biphenyl: Similar structure but with a propyl group instead of a pentyl chain.
Uniqueness
The uniqueness of 2-Fluoro-4’-isothiocyanato-4-pentyl-1,1’-biphenyl lies in its specific combination of functional groups and the length of the pentyl chain. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
144562-03-8 |
|---|---|
Molekularformel |
C18H18FNS |
Molekulargewicht |
299.4 g/mol |
IUPAC-Name |
2-fluoro-1-(4-isothiocyanatophenyl)-4-pentylbenzene |
InChI |
InChI=1S/C18H18FNS/c1-2-3-4-5-14-6-11-17(18(19)12-14)15-7-9-16(10-8-15)20-13-21/h6-12H,2-5H2,1H3 |
InChI-Schlüssel |
MTRSZRLKUJXNRW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1=CC(=C(C=C1)C2=CC=C(C=C2)N=C=S)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,1'-[1,4-Phenylenebis(methyleneoxy)]bis[2-methoxy-4-(prop-2-en-1-yl)benzene]](/img/structure/B12543316.png)


![N~2~-[(2-Amino-4,5-dimethoxyphenyl)methyl]alaninamide](/img/structure/B12543336.png)




![1-(3-Bromophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12543368.png)

![2-Thiophenecarboximidamide, N-[2-[[2-(1-methyl-2-pyrrolidinyl)ethyl]amino]-6-benzothiazolyl]-](/img/structure/B12543379.png)
![9,9-Bis[(4-chlorophenyl)sulfanyl]-9H-fluorene](/img/structure/B12543381.png)
